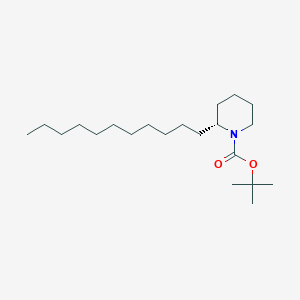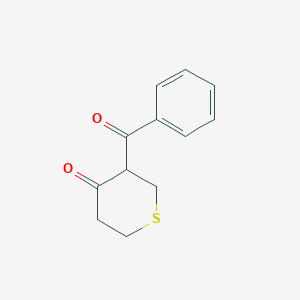
3-Benzoylthian-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylthian-4-one is a heterocyclic compound that features a benzoyl group attached to a thian-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoylthian-4-one typically involves the reaction of thiosalicylic acid with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thian-4-one ring . Another method involves the use of aroyl isothiocyanates to convert anthranilic acid derivatives into thiourea intermediates, which then undergo ring closure to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylthian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzoyl group or the thian-4-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thian-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzoylthian-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by forming hydrogen bonds and π-π interactions with the active site. The compound’s unique structure allows it to fit into the binding pockets of various enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-one: Similar structure but with different substituents, leading to varied biological activities.
Thiazolidin-4-one: Another heterocyclic compound with a sulfur atom, known for its anticancer and antimicrobial properties
Uniqueness
3-Benzoylthian-4-one is unique due to its specific benzoyl substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
144535-04-6 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-benzoylthian-4-one |
InChI |
InChI=1S/C12H12O2S/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
YQKJUDVKHXEESN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(C1=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



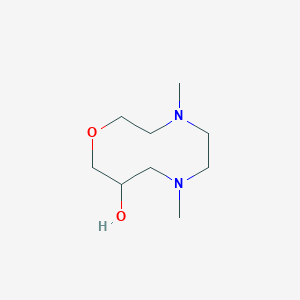
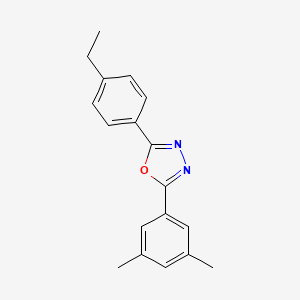
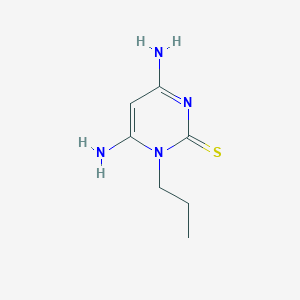
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
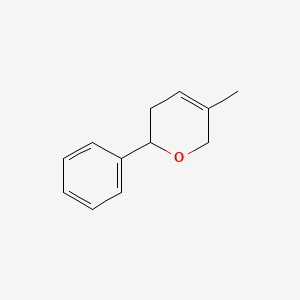
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
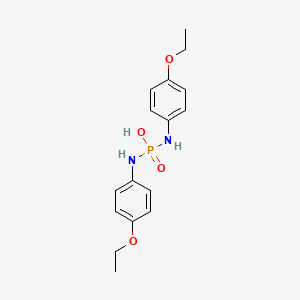
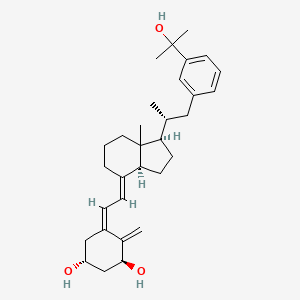
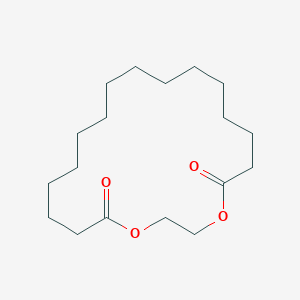
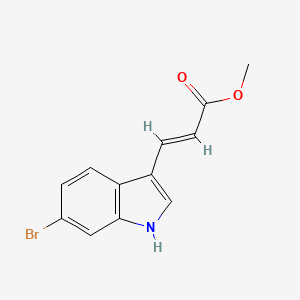
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

